1-(2-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their wide range of biological activities and are used in medicinal chemistry for drug design .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has phenyl groups attached to it, which are aromatic rings. The presence of chlorine and fluorine atoms indicates that it’s a halogenated compound .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic substitution reactions on the aromatic rings, or reactions at the nitrogen atoms of the imidazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and halogen atoms could affect its polarity, solubility, and reactivity .Scientific Research Applications
Catalyst-Free Synthesis Methods
Research has demonstrated efficient approaches for the synthesis of complex organic compounds involving (4-fluorophenyl)methylsulfanyl and chlorophenyl groups using catalyst- and solvent-free conditions. These methods, such as microwave-assisted synthesis, offer regioselective synthesis pathways and are environmentally friendly due to the omission of toxic catalysts and solvents (Moreno-Fuquen et al., 2019).
Formulation Development for Poorly Soluble Compounds
Studies on the development of precipitation-resistant solution formulations aim to increase the bioavailability of poorly soluble compounds, which is a common challenge in drug development. This research is crucial for the early stages of clinical and toxicological studies, ensuring that therapeutic compounds achieve sufficient plasma concentrations (Burton et al., 2012).
Process Improvement for Synthesis
Improvements in the synthesis processes of compounds with fluorophenyl and chlorophenyl groups have been documented, leading to higher yields and better product quality. Such process optimizations are vital for industrial-scale production, ensuring the efficient and cost-effective manufacture of chemical entities (Hong, 2004).
Biological Activities and Applications
The synthesis and characterization of novel compounds containing aryl methanones derivatives have revealed potential herbicidal and insecticidal activities. This research highlights the broader implications of synthetic organic chemistry in developing new agrochemicals and pest control agents (Wang et al., 2015).
Theoretical Studies and Molecular Docking
Advanced theoretical studies, including density functional theory (DFT) calculations and molecular docking, are employed to predict the reactivity, stability, and potential biological interactions of novel compounds. These in silico analyses are crucial for understanding the molecular basis of the compounds' activities and for guiding the design of compounds with enhanced biological efficacy (Shahana & Yardily, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chlorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-15-4-2-1-3-14(15)16(22)21-10-9-20-17(21)23-11-12-5-7-13(19)8-6-12/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUJKCPSEZDXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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